![molecular formula C11H9F3O2 B1368119 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione CAS No. 55655-84-0](/img/structure/B1368119.png)

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione

Descripción general

Descripción

“1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is also known as "4,4,4-trifluoro-1-phenylbutane-1,3-dione" . It has a molecular weight of 216.1566 .

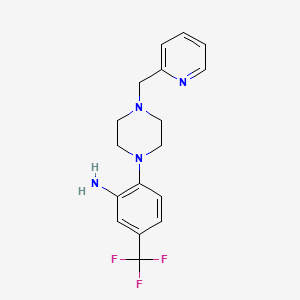

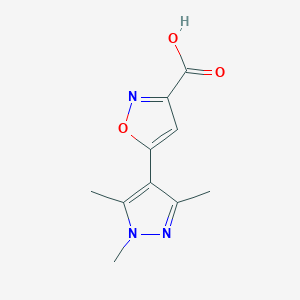

Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” is represented by the formula C11H9F3O2 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” are not available, it’s known that this compound can be used in the synthesis of NNO ketoimines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione” include a molecular weight of 216.1566 . It is soluble in 95% ethanol at a concentration of 25 mg/mL .Aplicaciones Científicas De Investigación

Tautomerism and Acid-Base Properties

1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione and its derivatives show intriguing tautomeric and acid-base properties. Studies using IR, 1H, and 13C NMR spectroscopies, along with potentiometry, have revealed that these compounds exist in solution as a mixture of different tautomeric forms. These forms shift based on solvent polarity, and the proton dissociation process in these compounds is unspontaneous, endothermic, and entropically unfavorable (Mahmudov et al., 2011).

Copper-Selective Electrodes

These compounds have been used as effective ionophores for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. Optimizing the membrane composition and analysis conditions revealed that these electrodes can detect copper ions with high sensitivity and selectivity, making them useful in various analytical applications, including the determination of copper in alloys and polluted soils (Kopylovich et al., 2011).

Photostabilization of Polymers

Compounds like 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione have been found effective in photostabilizing polymers like polyisoprene, especially in solutions containing protonic solvents. The mechanism involves photo-enolization reactions where UV radiation is consumed, which can potentially protect cosmetics from photoaging reactions (Wu et al., 1991).

Photophysical Properties of Europium Complexes

These compounds have been used to create high luminescent europium complexes. These complexes, which incorporate beta-diketone ligands, show characteristic red color photoluminescence emission with high quantum efficiencies. Such properties are significant in the development of materials for optical applications (Yu et al., 2011).

Antitumor Evaluation

Some derivatives of 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione have been evaluated for their antitumor activity. Specific compounds in this class showed promising broad-spectrum antitumor activity, with potential selectivity toward melanoma, colon, lung, and breast cancer cell lines. Molecular docking studies of these compounds have provided insights into their interaction with various biological targets (Al-Suwaidan et al., 2015).

Luminescence in Inclusion Complexes

The luminescent properties of inclusion complexes formed by europium with 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione derivatives in crystalline matrices have been studied. These complexes demonstrate high luminescence, suggesting their potential use in optical devices (Serra et al., 1998).

Safety and Hazards

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other trifluoromethyl phenyl compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Action Environment

The action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system where the compound is active . .

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7(15)5-10(16)8-3-2-4-9(6-8)11(12,13)14/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXWMOJBLYOVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601031 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55655-84-0 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)